N-(2,6-dimethylphenyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-({4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-({4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The thienopyrimidine core is then reacted with a suitable thiol reagent to introduce the sulfanyl group.
Acetamide Formation: The final step involves the acylation of the intermediate with 2,6-dimethylaniline to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-({4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thienopyrimidine core can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thienopyrimidines.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-({4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, thienopyrimidines can interact with various enzymes or receptors, modulating their activity. The sulfanyl group might play a role in binding to the target, while the acetamide moiety could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.
Sulfanyl Acetamides: Compounds with similar sulfanyl and acetamide groups but different aromatic rings.
Uniqueness
N-(2,6-dimethylphenyl)-2-({4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to the specific combination of its functional groups, which can confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C16H15N3O2S2 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H15N3O2S2/c1-9-4-3-5-10(2)13(9)18-12(20)8-23-16-17-11-6-7-22-14(11)15(21)19-16/h3-7H,8H2,1-2H3,(H,18,20)(H,17,19,21) |
InChI Key |
OPLQLDSOEIRCKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2)SC=C3 |
Origin of Product |
United States |
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